molecular formula C12H18N4S2 B027949 N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine CAS No. 19844-52-1

N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Cat. No. B027949
CAS RN: 19844-52-1
M. Wt: 282.4 g/mol
InChI Key: WPPPELQHDZFDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a thiazolopyrimidine compound that has been synthesized for its potential use as a pharmaceutical agent. This compound has been found to have significant biological activity, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is complex and not fully understood. However, it is believed that this compound works by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for the development of new cancer therapies.

Biochemical And Physiological Effects

N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of immune system function. These effects make it a promising candidate for further research as a potential therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine in lab experiments include its high potency and specificity for certain biological targets, as well as its ability to be synthesized in large quantities. However, limitations include the need for specialized equipment and expertise to synthesize and handle this compound, as well as the potential for toxicity and other side effects.

Future Directions

There are many potential future directions for research on N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine. These include further investigation of its mechanism of action, identification of new biological targets, and development of more efficient synthesis methods. Additionally, this compound could be tested in preclinical and clinical trials to evaluate its potential as a therapeutic agent for a variety of diseases and conditions.

Synthesis Methods

The synthesis of N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of a thiazolopyrimidine intermediate, which is then reacted with a butylsulfanylpropylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential as a pharmaceutical agent. This compound has been found to have significant activity against a variety of biological targets, including cancer cells and infectious agents.

properties

CAS RN

19844-52-1

Product Name

N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Molecular Formula

C12H18N4S2

Molecular Weight

282.4 g/mol

IUPAC Name

N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

InChI

InChI=1S/C12H18N4S2/c1-3-5-6-13-12-15-9-8-14-11(17-7-4-2)16-10(9)18-12/h8H,3-7H2,1-2H3,(H,13,15)

InChI Key

WPPPELQHDZFDMF-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=CN=C(N=C2S1)SCCC

Canonical SMILES

CCCCNC1=NC2=CN=C(N=C2S1)SCCC

synonyms

2-(Butylamino)-5-(propylthio)thiazolo[5,4-d]pyrimidine

Origin of Product

United States

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